Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate
Description
Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate (CAS: 1586782-19-5) is a spirocyclic indolizine derivative characterized by a fused indolizine core, a 1,3-dioxolane ring, and a cyano substituent at position 4. The propanoate ester group at position 7 enhances its solubility in organic solvents, making it a candidate for synthetic intermediates in medicinal chemistry and materials science. Its synthesis likely involves condensation reactions with ethyl cyanoacetate, as inferred from analogous procedures described for structurally related compounds . Safety protocols emphasize handling precautions, including avoidance of heat and ignition sources (P210) and adherence to pre-use safety guidelines (P201, P202) .
Properties
IUPAC Name |
ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-21-15(20)10(2)11-8-13-16(22-6-7-23-16)4-5-18(13)14(19)12(11)9-17/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDNGJPDHJGXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)propanoate typically involves multiple steps:
Formation of the Indolizine Core: This step often starts with the cyclization of a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions to form the indolizine ring.
Functional Group Modifications: The cyano and ester groups are introduced through nucleophilic substitution or esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism by which Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can provide a rigid framework that enhances binding specificity and affinity.
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
Physicochemical Properties
- Lipophilicity: The butanoate analog (logP ~2.8, estimated) is more lipophilic than the target compound (logP ~2.3) due to its extended alkyl chain, impacting membrane permeability in biological systems .
- Thermal Stability : The target compound’s safety data (P210) suggest sensitivity to heat, a trait shared with analogs containing labile ester or dioxolane groups .
Crystallographic and Computational Insights
- Crystallographic analysis using software like SHELXL or ORTEP-3 would reveal differences in ring puckering (e.g., Cremer-Pople parameters ) and hydrogen-bonding networks. For instance, the acetamidomethyl derivative may form stronger intermolecular hydrogen bonds (N–H···O) compared to the cyano-substituted target compound .
Biological Activity
Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate (CAS No. 58610-66-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a complex spirocyclic structure that contributes to its unique biological properties. The molecular formula is , with a molecular weight of 332.35 g/mol. The compound contains functional groups such as cyano, carbonyl, and ester, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₅ |
| Molecular Weight | 332.35 g/mol |
| CAS Number | 58610-66-5 |
| Melting Point | Not available |
| Boiling Point | Not available |
| LogP | 1.38 |
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant activity. For example, spirocyclic compounds are known to scavenge free radicals effectively. The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. Preliminary results suggest moderate antioxidant effects, which may be attributed to the presence of electron-donating groups in its structure.
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against various pathogens. In vitro studies demonstrate that it exhibits selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 12.5 µg/mL for Pseudomonas aeruginosa, indicating a promising profile compared to standard antibiotics like ciprofloxacin.
Anticancer Activity
Significant attention has been directed towards the anticancer properties of this compound. A study focused on its cytotoxic effects against human cancer cell lines (MCF-7 for breast cancer and HCT-116 for colon cancer) revealed that the compound induces apoptosis selectively in cancer cells while sparing normal fibroblast cells.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 19.2 | 21.6 (Doxorubicin) |
| HCT-116 | 5.7 | 37.4 (Doxorubicin) |
The mechanism of action appears to involve the activation of pro-apoptotic pathways as indicated by increased levels of p53 and caspase-3 proteins.
Case Studies
-
Antioxidant and Antimicrobial Assessment :
A study synthesized several spirocyclic compounds and evaluated their bioactivity as antioxidants and antimicrobial agents. Ethyl 2-(6-cyano...) was included in the assessment and showed promising results in both categories, supporting its potential as a lead compound for further development . -
Cytotoxicity Against Cancer Cells :
In another investigation, the compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The study concluded that compounds with similar structures could serve as valuable candidates for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
